1,2-dichloro-5-ethynyl-3-fluorobenzene
Description
1,2-Dichloro-5-ethynyl-3-fluorobenzene: is an organic compound with the molecular formula C8H3Cl2F and a molecular weight of 189.01 . This compound is characterized by the presence of two chlorine atoms, one ethynyl group, and one fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
2676911-74-1 |
|---|---|
Molecular Formula |
C8H3Cl2F |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods: The industrial production of this compound typically involves the use of chlorinating and fluorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine atoms .
Scientific Research Applications
1,2-Dichloro-5-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-dichloro-5-ethynyl-3-fluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in reactions that modify the activity of these targets, leading to changes in biochemical pathways .
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
1,2-Dichloro-4-ethynylbenzene: Similar structure with the ethynyl group in a different position.
1,2-Dichloro-3-fluorobenzene: Lacks the ethynyl group but has similar chlorine and fluorine substitutions.
Uniqueness: 1,2-Dichloro-5-ethynyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
